3,5-Di(benzo(d)oxazol-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

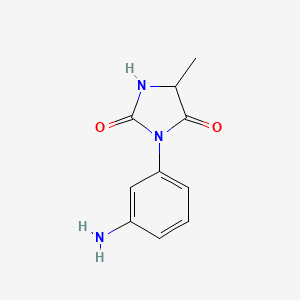

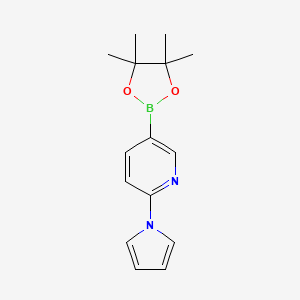

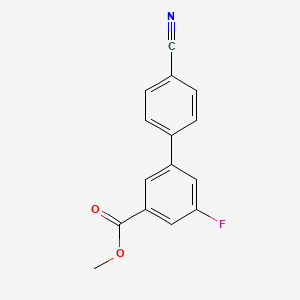

3,5-Di(benzo(d)oxazol-2-yl)pyridine is a chemical compound with the molecular formula C19H11N3O2 . It is a derivative of benzoxazole, a heterocyclic compound with a five-membered C2NO ring fused to a benzene ring .

Synthesis Analysis

The synthesis of 3,5-Di(benzo(d)oxazol-2-yl)pyridine and its derivatives often involves coupling reactions . For instance, a styryl substituent was coupled into the bis(HBO) structure to synthesize (E)-4-(3,5-Bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide .Molecular Structure Analysis

The molecular structure of 3,5-Di(benzo(d)oxazol-2-yl)pyridine consists of a pyridine ring substituted at the 3 and 5 positions with benzoxazole groups . The exact geometry and disposition of the molecule can be determined through techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of 3,5-Di(benzo(d)oxazol-2-yl)pyridine is largely influenced by the presence of the benzoxazole and pyridine rings. These rings can participate in various chemical reactions, including coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Di(benzo(d)oxazol-2-yl)pyridine are influenced by its molecular structure. For instance, its optical properties can be determined by its conjugated system, as evidenced by the bright red emission exhibited by one of its derivatives .科学的研究の応用

Synthesis and Catalytic Activities

3,5-Di(benzo(d)oxazol-2-yl)pyridine derivatives have been synthesized and investigated for their catalytic activities in various chemical reactions. For instance, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, which could be synthesized through reactions involving 3,5-di(benzo(d)oxazol-2-yl)pyridine derivatives, demonstrated effective catalytic activities for the direct arylation of (benzo)oxazoles with aryl bromides. These complexes showed that the presence of (benzo)oxazole rings could influence the catalytic efficiency, suggesting their utility in facilitating specific organic transformations (Chen & Yang, 2018).

Organic Light-Emitting Diodes (OLEDs)

Compounds containing 3,5-di(benzo(d)oxazol-2-yl)pyridine structures have been explored as materials for organic light-emitting diodes (OLEDs). For example, benzobisoxazole-based compounds with such structures have shown excellent thermal stabilities and ambipolar transport properties. These materials, when used as electron-transport materials in OLEDs, achieved high external quantum efficiency, indicating their potential for application in advanced display and lighting technologies (Yin et al., 2015).

Pharmaceutical Research

In the context of pharmaceutical research, derivatives of 3,5-di(benzo(d)oxazol-2-yl)pyridine have been synthesized and evaluated for their biological activities. Such compounds have been examined for their potential as dual 5-HT7/5-HT2A receptor antagonists, which could have implications for the treatment of various neurological disorders. The synthesis of a range of tertiary amine-bearing derivatives showcased the importance of the 3,5-di(benzo(d)oxazol-2-yl)pyridine scaffold in developing compounds with specific receptor affinity and selectivity (Deau et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, 3,5-di(benzo(d)oxazol-2-yl)pyridine derivatives have been involved in the study of excited state intramolecular proton transfer in organic chromophores. These studies provide insights into the photophysical properties of such compounds, which are crucial for the development of advanced materials for sensing, imaging, and light-emitting applications (Karsili et al., 2016).

将来の方向性

The future research directions for 3,5-Di(benzo(d)oxazol-2-yl)pyridine and its derivatives could involve further exploration of their biological activities, such as their potential as inhibitors of G-protein-coupled receptor kinases . Additionally, the development of new synthesis methods and the study of their physical and chemical properties could also be areas of interest .

特性

IUPAC Name |

2-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O2/c1-3-7-16-14(5-1)21-18(23-16)12-9-13(11-20-10-12)19-22-15-6-2-4-8-17(15)24-19/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIADVFNOWQYXSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677788 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Di(benzo(d)oxazol-2-yl)pyridine | |

CAS RN |

1223748-38-6 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)

![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)